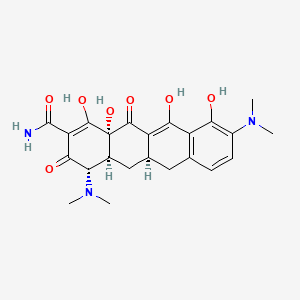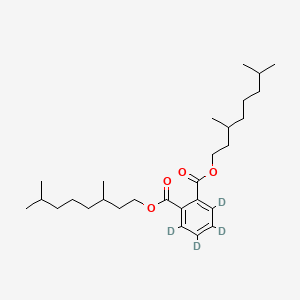
Phthalic Acid Bis(3,7-dimethyloctyl) Ester-d4
カタログ番号 B592604
CAS番号:
1398065-81-0
分子量: 450.696
InChIキー: KVZQPXDGIYJYLU-HLUUBPERSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phthalic Acid Bis(3,7-dimethyloctyl) Ester-d4 is the deuterium labeled Phthalic acid bis(3,7-dimethyloctyl) ester . It is used predominantly as a plasticizer for polyvinyl chloride (PVC) articles in the production of hoses, shoe soles, wire and cable, soft vinyl toys, and flooring .
Synthesis Analysis
The synthesis of Phthalic Acid Bis(3,7-dimethyloctyl) Ester-d4 involves the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules, largely as tracers for quantitation during the drug development process .Molecular Structure Analysis
The molecular formula of Phthalic Acid Bis(3,7-dimethyloctyl) Ester-d4 is C28H42D4O4 . The molecular weight is 450.69 .科学的研究の応用
Environmental Occurrence and Analysis
- Occurrence in Source Waters : A nationwide survey in China showed the ubiquitous presence of phthalic acid esters (PAEs) in source waters. DBP and DEHP were the most frequently detected with high concentrations (Liu et al., 2014).
- Environmental Risk in Wastewaters and Groundwater : Phthalates in municipal wastewaters and landfill leachates represent a significant environmental risk, with DEHP and DBP posing the highest risk (Kotowska et al., 2020).
- Analysis in Baby Food : A method was developed to determine phthalic acid esters in baby foods, emphasizing their ubiquity in various consumer products (Socas-Rodríguez et al., 2018).
Health and Safety Concerns
- Exposure from Bottled Water : Study on bottled water revealed that phthalate levels were higher in PET bottles compared to glass, but these levels were not significant enough to pose health risks (Montuori et al., 2008).
- Toxicity in Indoor Dust : Analysis of indoor dust samples indicated high concentrations of PAEs, suggesting potential long-term health effects due to indoor exposure (Orecchio et al., 2013).
Treatment and Removal Techniques
- Wastewater Treatment Methods : Constructed wetlands showed effectiveness in removing phthalates from domestic sewage, highlighting the potential of natural treatment methods (Xiaoyan et al., 2015).
- Advanced Analytical Techniques : Advanced techniques like high-performance liquid chromatography and mass spectrometry have been developed for the extraction and determination of phthalates in various samples, showcasing the progress in analytical methods (Notardonato et al., 2019).
作用機序
- The primary target of Phthalic Acid Bis(3,7-dimethyloctyl) Ester-d4 is not explicitly mentioned in the available literature. However, it is essential to note that this compound is a deuterium-labeled analog of Phthalic Acid Bis(3,7-dimethyloctyl) Ester, which is a diester derivative of Phthalic Acid .
Target of Action
Mode of Action
特性
IUPAC Name |
bis(3,7-dimethyloctyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O4/c1-21(2)11-9-13-23(5)17-19-31-27(29)25-15-7-8-16-26(25)28(30)32-20-18-24(6)14-10-12-22(3)4/h7-8,15-16,21-24H,9-14,17-20H2,1-6H3/i7D,8D,15D,16D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZQPXDGIYJYLU-HLUUBPERSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCOC(=O)C1=CC=CC=C1C(=O)OCCC(C)CCCC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCC(C)CCCC(C)C)C(=O)OCCC(C)CCCC(C)C)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
5-methyl-2-oxo-2H-imidazole-4-carboxamide
129015-14-1
Psb-SB1202
1399049-60-5
Magnesium ascorbyl phosphate
113170-55-1
N,N'-Bis(3-aminopropyl)-1,3-propanediamine-d24
1219794-67-8

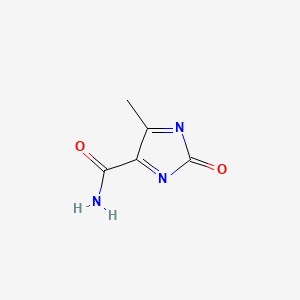
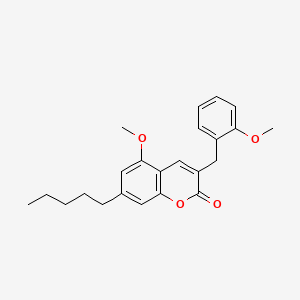

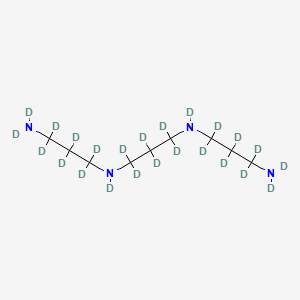
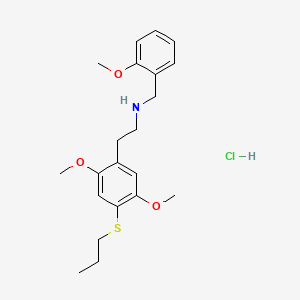
![2-Butanone,4-[3-(1-methylethyl)oxiranyl]-,trans-(9CI)](/img/no-structure.png)
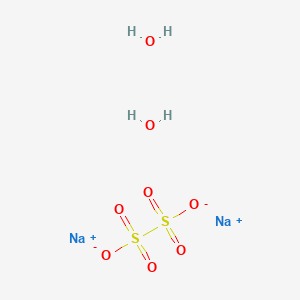

![1H-3,7-Ethanopyrrolo[2,3-c]pyridine](/img/structure/B592537.png)
![(1S,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-1,9-dihydroxy-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,9,10,11,11b,12,13a,13b-tetradecahydrocyclopenta[a]chrysen-13-one](/img/structure/B592540.png)
![1-[2-(Propan-2-yloxy)naphthalen-1-yl]methanamine](/img/structure/B592541.png)
